2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzofuran and thiophene intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of microwave-assisted synthesis (MWI) for the benzofuran intermediates and continuous flow chemistry for the thiophene intermediates .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The functional groups on the benzofuran and thiophene rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the carbonyl groups can yield corresponding alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as anti-tumor, antibacterial, and antiviral properties.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the benzofuran ring may interact with enzymes involved in oxidative stress, while the thiophene ring may interact with receptors involved in inflammation . These interactions can lead to various biological effects, such as inhibition of tumor growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone have shown similar biological activities.
Thiophene Derivatives: Compounds such as suprofen and articaine have shown similar pharmacological properties.
Uniqueness
This compound is unique due to its combination of benzofuran and thiophene rings, which may result in synergistic biological activities. Additionally, the presence of various functional groups allows for further chemical modifications to enhance its properties .
Properties
Molecular Formula |
C25H30N2O4S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C25H30N2O4S/c1-4-30-10-6-9-26-24(29)23-18-7-5-8-20(18)32-25(23)27-21(28)13-17-14-31-19-12-15(2)11-16(3)22(17)19/h11-12,14H,4-10,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
MKWDQPPILNZUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=COC4=CC(=CC(=C43)C)C |
Origin of Product |
United States |
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